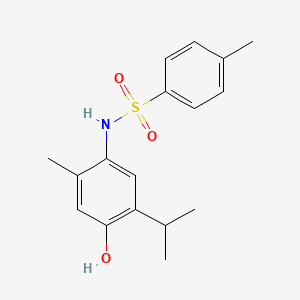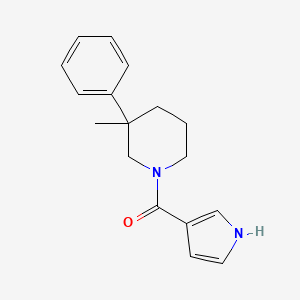![molecular formula C17H28N4O4S B5617936 3-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B5617936.png)
3-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research on sulfonamide derivatives, especially those incorporating the piperidine and pyrazole moieties, has been extensive due to their significant pharmacological activities. These compounds have been synthesized and analyzed for various biological activities, which contribute to their relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of these compounds typically involves the condensation of appropriate sulfonamides with chlorides or other suitable functional groups in the presence of bases such as triethylamine in a suitable solvent like methylene dichloride. For example, Srivastava et al. (2008) reported the facile synthesis of a biaryl pyrazole sulfonamide derivative, highlighting the methodology involved in constructing such complex molecules (Srivastava et al., 2008).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, provides insights into the conformation and geometry around atoms in the molecule. Naveen et al. (2015) described the crystal and molecular structure of a sulfonamide compound, highlighting the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including N-sulfonation, to introduce or modify the sulfonamide group. The nature of substitutions on the benzhydryl and sulfonamide rings influences their chemical reactivity and biological activity, as reported by Vinaya et al. (2009) (Vinaya et al., 2009).
Propiedades
IUPAC Name |
3-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-20-13-16(12-19-20)26(23,24)21-8-6-14(7-9-21)4-5-17(22)18-11-15-3-2-10-25-15/h12-15H,2-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDICBKRXPAHVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)CCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-((3S*,4R*)-4-isopropyl-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5617861.png)
![1-methyl-2-oxo-8-(4-phenoxybutanoyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5617868.png)


![2-ethyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5617902.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5617910.png)


![ethyl 5-ethyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5617922.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B5617939.png)

![1-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}pyrrolidin-2-one](/img/structure/B5617955.png)
![1-benzyl-4-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5617964.png)